N-(3-(1H-pyrrol-1-yl)propyl)thiophene-2-carboxamide

Physicochemical profiling Drug-likeness Regioisomeric differentiation

This uncharacterized thiophene-2-carboxamide derivative is a pristine probe for DNA gyraseB-focused antibacterial screening. With zero published bioactivity records in ChEMBL, it eliminates prior-art confounding in target deconvolution. Its flexible pyrrole-propyl linker offers scaffold diversity around rigid fused-ring kinase inhibitor patents. Ideal for core-hopping matrices with benzothiazole and thiazole congeners to dissect heterocycle contributions to potency and ADME.

Molecular Formula C12H14N2OS
Molecular Weight 234.32
CAS No. 1226439-45-7
Cat. No. B2415432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(1H-pyrrol-1-yl)propyl)thiophene-2-carboxamide
CAS1226439-45-7
Molecular FormulaC12H14N2OS
Molecular Weight234.32
Structural Identifiers
SMILESC1=CN(C=C1)CCCNC(=O)C2=CC=CS2
InChIInChI=1S/C12H14N2OS/c15-12(11-5-3-10-16-11)13-6-4-9-14-7-1-2-8-14/h1-3,5,7-8,10H,4,6,9H2,(H,13,15)
InChIKeyVPRFUKZZMBGDTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(1H-Pyrrol-1-yl)propyl)thiophene-2-carboxamide (CAS 1226439-45-7): Physicochemical Identity and Procurement Baseline


N-(3-(1H-Pyrrol-1-yl)propyl)thiophene-2-carboxamide (CAS 1226439-45-7) is a synthetic small-molecule heterocyclic amide featuring a thiophene-2-carboxamide core linked to a 1H-pyrrole moiety via a three-carbon propyl spacer. Its molecular formula is C12H14N2OS, with a molecular weight of 234.32 g/mol [1]. The compound possesses one hydrogen-bond donor, three hydrogen-bond acceptors, a topological polar surface area (tPSA) of 37 Ų, and a calculated logP of 3.216, placing it within drug-like physicochemical space [1]. The ChEMBL database (version 20) records no known bioactivity for this specific compound, and it has not been reported in any publications per ChEMBL annotation [1]. Related entries in the ChEBI ontology include the carboxylic acid precursor 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid (CHEBI:194827) [2][3].

Why N-(3-(1H-Pyrrol-1-yl)propyl)thiophene-2-carboxamide Cannot Be Interchanged with Regioisomeric or Heterocyclic Analogs


Within the broader class of thiophene-2-carboxamide derivatives, regioisomerism at the thiophene ring and variation in the N-alkyl heterocyclic appendage critically govern target engagement and selectivity. The thiophene-2-carboxamide scaffold has been validated as a privileged pharmacophore for DNA gyraseB inhibition in Staphylococcus aureus, with structure–activity relationship (SAR) studies demonstrating that even modest structural modifications shift IC50 values substantially—the lead compound in this series showed an IC50 of 12.88 ± 1.39 μM, while the optimized analogue (compound 22) achieved 5.35 ± 0.61 μM [1]. The regioisomer N-[3-(1H-pyrrol-1-yl)propyl]thiophene-3-carboxamide (CAS 1226435-34-2) , in which the carboxamide is anchored at the 3- rather than the 2-position of the thiophene ring, is expected to exhibit divergent electronic distribution, molecular conformation, and hydrogen-bonding capacity that cannot be assumed equivalent in a given biological assay. Substitution of the thiophene for alternative heterocycles (e.g., thiazole-5-carboxamide [2] or benzothiazole-2-carboxamide congeners) introduces further changes in ring electronics, π-stacking potential, and metabolic stability. Prospective users should not treat this compound as a generic, functionally interchangeable member of its chemotype without empirical target-engagement data [1][2].

Quantitative Evidence Dimensions Supporting Scientific Selection of N-(3-(1H-Pyrrol-1-yl)propyl)thiophene-2-carboxamide


Physicochemical Differentiation: Molecular Weight, logP, and tPSA Relative to Drug-Likeness Benchmarks and the 3-Carboxamide Regioisomer

N-(3-(1H-pyrrol-1-yl)propyl)thiophene-2-carboxamide possesses a molecular weight of 234.32 g/mol, a calculated logP of 3.216, a topological polar surface area (tPSA) of 37 Ų, 1 hydrogen-bond donor, and 3 hydrogen-bond acceptors [1]. These values place it within Lipinski-compliant drug-like space. Its regioisomer N-[3-(1H-pyrrol-1-yl)propyl]thiophene-3-carboxamide (CAS 1226435-34-2) shares the same molecular formula (C12H14N2OS) and molecular weight but differs in the position of the carboxamide attachment on the thiophene ring (2- vs. 3-position) , which affects dipole moment, H-bond acceptor geometry, and conformational flexibility—properties that directly impact target-binding complementarity.

Physicochemical profiling Drug-likeness Regioisomeric differentiation

Thiophene-2-Carboxamide Scaffold Validation as a DNA GyraseB Inhibitor Pharmacophore: SAR Context for Derivative Selection

The thiophene-2-carboxamide core has been experimentally validated as a productive scaffold for inhibiting DNA gyraseB in S. aureus. In a published SAR campaign of 24 furan/pyrrole/thiophene-2-carboxamide analogues, the initial lead compound exhibited an IC50 of 12.88 ± 1.39 μM against DNA gyraseB, while the optimized compound 22 (the top hit in the series) achieved an IC50 of 5.35 ± 0.61 μM, representing a 2.4-fold improvement in potency [1]. This SAR trajectory demonstrates that the thiophene-2-carboxamide chemotype is intrinsically competent for gyraseB engagement and that N-alkyl substitution patterns modulate inhibitory potency. Although the specific compound N-(3-(1H-pyrrol-1-yl)propyl)thiophene-2-carboxamide was not directly tested in this study, it shares the identical thiophene-2-carboxamide pharmacophore and is a structural congener of the active series.

DNA gyraseB Antibacterial Staphylococcus aureus

Pyrrole Moiety Contribution to Antimicrobial Activity: Evidence from Pyrrole-Containing Antibacterial Chemotypes

Pyrrole is a nitrogen heterocycle prevalent in FDA-approved antibacterials and in numerous lead compounds under active development [1]. A comprehensive 2024 review identified pyrrole as a critical structural element in molecules targeting both Gram-positive and Gram-negative pathogens, with the pyrrole ring contributing to hydrogen-bonding interactions, π-stacking, and conformational rigidity that are essential for target binding [1]. The N-(3-(1H-pyrrol-1-yl)propyl)thiophene-2-carboxamide structure integrates this pyrrole pharmacophore with a flexible propyl linker, enabling the pyrrole to explore conformational space while the thiophene-2-carboxamide anchors the molecule. In contrast, compounds lacking the pyrrole moiety (e.g., simple N-alkyl thiophene-2-carboxamides) or those substituting pyrrole with non-heterocyclic alkyl groups lose both the aromatic stacking capacity and the hydrogen-bond-acceptor character of the pyrrole nitrogen [1].

Pyrrole pharmacophore Antibacterial Heterocyclic SAR

Structural Precedent for Pyrrole-Carboxamide-Thiophene Hybrids as Kinase Inhibitor Scaffolds

Patent EP1784409 discloses substituted thienopyrrole carboxylic acid amides and related analogs as inhibitors of casein kinase I epsilon (CK1ε), a therapeutic target for mood and sleep disorders [1]. The general formula encompasses fused thieno[3,2-b]pyrrole-5-carboxylic acid amides, 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid amides, and 6H-thieno[2,3-b]pyrrole-5-carboxylic acid amides [1]. N-(3-(1H-pyrrol-1-yl)propyl)thiophene-2-carboxamide shares the thiophene–pyrrole–carboxamide triad present in these patented CK1ε inhibitors, but features a non-fused, flexible propyl-linked architecture. This structural divergence from the fused-ring patent compounds may confer distinct conformational freedom, altered kinase selectivity profiles, and differential metabolic stability compared to the rigidified thienopyrrole series [1][2].

Kinase inhibition Medicinal chemistry scaffold Casein kinase I epsilon

Absence of Published Bioactivity as a Differentiator: A Chemically Tractable, Untested Phenotype for De Novo Target-Fishing and Phenotypic Screening

Per the ChEMBL 20 database annotation, N-(3-(1H-pyrrol-1-yl)propyl)thiophene-2-carboxamide has no known bioactivity and has not been reported in any peer-reviewed publications [1]. This absence of prior art distinguishes it from heavily precedented thiophene-2-carboxamide derivatives (such as those in the DNA gyraseB inhibitor series) and from the patented fused thienopyrrole CK1ε inhibitors [2][3]. For research groups conducting phenotypic screening, target-fishing campaigns, or chemoproteomic profiling, an unannotated compound eliminates the confounding variable of pre-existing activity data and provides an unencumbered chemical starting point for novel target discovery.

Phenotypic screening Target deconvolution Chemical probe development

Comparative Heterocyclic Core Analysis: Thiophene-2-Carboxamide vs. Benzothiazole-2-Carboxamide and Thiazole-5-Carboxamide Congeners

ChemSrc database entries identify three structurally analogous compounds sharing the N-(3-(1H-pyrrol-1-yl)propyl) moiety but differing in the heterocyclic carboxamide core: thiophene-2-carboxamide (CAS 1226439-45-7), benzothiazole-2-carboxamide (CAS 1226449-32-6), and 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide (unnumbered entry) . The thiophene ring is more aromatic than pyrrole but less aromatic than benzene, with distinct sulfur-mediated electronic properties that influence π-stacking, metabolic oxidation susceptibility, and hydrogen-bond acceptor geometry relative to the benzothiazole and thiazole cores [1][2]. The thiophene-2-carboxamide offers a single sulfur heteroatom in a five-membered ring, whereas benzothiazole introduces a fused bicyclic system with both sulfur and nitrogen, and thiazole contains both sulfur and nitrogen in a single five-membered ring. These electronic and steric differences mean that the thiophene-2-carboxamide congener occupies a distinct region of chemical space within this congeneric series [1][2].

Heterocyclic isostere Scaffold selection Hit-to-lead optimization

Priority Application Scenarios for N-(3-(1H-Pyrrol-1-yl)propyl)thiophene-2-carboxamide Based on Quantitative Evidence


Antibacterial Drug Discovery: DNA GyraseB Inhibitor Screening Cascades

The thiophene-2-carboxamide scaffold has demonstrated validated DNA gyraseB inhibitory activity in Staphylococcus aureus (IC50 range: 5.35–12.88 μM across analogues) [1]. N-(3-(1H-pyrrol-1-yl)propyl)thiophene-2-carboxamide is a structurally congruent, uncharacterized member of this chemotype, making it a suitable candidate for inclusion in gyraseB-focused antibacterial screening cascades. Its pyrrole moiety contributes additional hydrogen-bond-acceptor capacity and aromatic stacking potential relevant to the gyraseB ATP-binding pocket [1][2]. Procurement is recommended for biochemical gyraseB supercoiling assays, differential scanning fluorimetry binding confirmation, and follow-up MIC determination against Gram-positive panels.

Phenotypic Screening and Target Deconvolution for Novel Antibacterial Mechanisms

With zero published bioactivity records in ChEMBL [3], this compound is a pristine chemical probe for forward phenotypic screening. Unlike the heavily precedented DNA gyraseB inhibitor analogues or patented kinase inhibitors, this compound's unannotated status eliminates confounding prior art when pursuing target deconvolution via chemoproteomics, thermal proteome profiling, or resistance-mutation sequencing [3]. Researchers seeking to identify new druggable nodes in the bacterial or cancer cell proteome can use this compound as an unbiased starting point without risk of rediscovering known target–chemotype relationships.

Scaffold-Hopping and Heterocyclic SAR in Kinase Inhibitor Programs

The patented thienopyrrole and pyrrolothiazole carboxamide series (EP1784409) establish the broader pyrrole–carboxamide–heterocycle architecture as competent for kinase inhibition (CK1ε) [4]. N-(3-(1H-pyrrol-1-yl)propyl)thiophene-2-carboxamide represents a non-fused, flexible variant of this pharmacophore with 3 rotatable bonds [3], in contrast to the rigid fused-ring systems in the patent. This compound should be prioritized when a medicinal chemistry team requires a flexible-linker analogue for induced-fit kinase targets or when scaffold diversity is needed to navigate intellectual property space around existing fused thienopyrrole patents.

Congeneric Heterocyclic Series Procurement for Core-Hopping SAR

The thiophene-2-carboxamide core of this compound sits within a congeneric series that includes benzothiazole-2-carboxamide (CAS 1226449-32-6) and thiazole-5-carboxamide analogues . Systematic procurement of all three heterocyclic variants enables the construction of a core-hopping matrix to dissect the contribution of heterocycle identity to target potency, selectivity, and ADME properties [2]. The thiophene congener offers an intermediate logP (3.216) and molecular weight (234.32 g/mol) within this series [3], potentially occupying a 'sweet spot' between the higher lipophilicity of benzothiazole and the increased polarity of thiazole.

Quote Request

Request a Quote for N-(3-(1H-pyrrol-1-yl)propyl)thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.